molecular formula C16H28O7 B198557 Betulalbuside A CAS No. 64776-96-1

Betulalbuside A

Cat. No.: B198557
CAS No.: 64776-96-1
M. Wt: 332.39 g/mol
InChI Key: WEHZDNHJZBEGME-UXBLZVDNSA-N
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Mechanism of Action

Target of Action

Betulalbuside A is a monoterpene glucoside found in the plant Viburnum lantana It is known to exhibit anti-inflammatory activity , suggesting that it may target proteins or pathways involved in inflammation.

Mode of Action

It is known to have anti-inflammatory properties

Biochemical Pathways

Given its anti-inflammatory activity , it can be inferred that it may influence pathways related to inflammation.

Result of Action

Its known anti-inflammatory activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Betulalbuside A can be synthesized through the extraction of plant materials, followed by purification processes. The extraction typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant matrix . The purification process may include techniques like column chromatography and crystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process begins with the harvesting of plants rich in this compound, followed by drying and grinding of the plant material. The ground material is then subjected to solvent extraction, and the extract is purified using industrial-scale chromatography .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-4-16(3,21)7-5-6-10(2)9-22-15-14(20)13(19)12(18)11(8-17)23-15/h4,6,11-15,17-21H,1,5,7-9H2,2-3H3/b10-6+/t11-,12-,13+,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHZDNHJZBEGME-PAHMEIBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)O)COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC[C@](C)(C=C)O)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317098
Record name Betulalbuside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64776-96-1
Record name Betulalbuside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64776-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betulalbuside A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Betulalbuside A and where is it found?

A1: this compound is a naturally occurring monoterpene glycoside. It has been isolated from a variety of plant sources, including the leaves of Betula alba (Birch) [], the fruits of Chaenomeles japonica (Japanese Quince) [], Cunila spicata (Lamiaceae) [], and Phlomis samia [], as well as the aerial parts of Phlomis carica [], Galium verum subsp. verum [], and Origanum acutidens [].

Q2: What is the structure of this compound?

A2: this compound is a glycoside formed by the linkage of a glucose molecule to a monoterpene alcohol. While the exact stereochemistry at the glucose linkage site can vary depending on the source, spectroscopic analyses have established its constitution as either 9-hydroxylinalool 9- or 1-hydroxylinalool 1-β-D-glucopyranoside [].

Q3: Are there any other similar compounds found in nature?

A3: Yes, a stereoisomer of this compound, named Betulalbuside B, has also been isolated from natural sources []. Additionally, other monoterpene glycosides like 8-hydroxylinaloyl, 3-O-beta-D-glucopyranoside [] and (2E)-2,6-dimethyl-2,7-octadien-1,6-diol-6-O-b-glucopyranoside [, ] share structural similarities with this compound.

Q4: What analytical techniques are commonly used to identify and characterize this compound?

A4: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, play a crucial role in structure elucidation [, , , ]. Mass spectrometry (MS), often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), is also employed for identification and quantification [, , ].

Q5: Has this compound demonstrated any biological activities?

A5: While specific studies focusing solely on the biological activity of this compound are limited within the provided research papers, its presence alongside other bioactive compounds in various plant extracts suggests potential therapeutic applications. For instance, it has been identified in extracts exhibiting anti-inflammatory properties []. Further research is necessary to fully elucidate its potential bioactivities.

Q6: Are there any known applications of this compound?

A6: Currently, the research primarily focuses on the isolation, structural characterization, and identification of this compound from various plant sources [, , , , , , , , ]. Its potential applications, especially in therapeutic areas, require further investigation.

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